molecular formula C20H16N4O6 B2731879 N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-29-6

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2731879
CAS No.: 941904-29-6
M. Wt: 408.37
InChI Key: SBJWWDLOERGEIX-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with multiple nitro and aryl groups. The compound features:

  • A 2-methyl-5-nitrophenyl group attached via an amide linkage at position 3 of the dihydropyridine ring.
  • A 3-nitrobenzyl substituent at position 1.
  • A 2-oxo group contributing to the ring’s electron-deficient nature.

Its nitro groups and aromatic systems likely influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-13-7-8-16(24(29)30)11-18(13)21-19(25)17-6-3-9-22(20(17)26)12-14-4-2-5-15(10-14)23(27)28/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJWWDLOERGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes nitrophenyl and nitrobenzyl groups, contributing to its biological activity. The presence of the nitro group is particularly significant, as it often enhances the pharmacological properties of organic compounds.

1. Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death. For instance, similar nitro compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

2. Antitumor Activity

Research indicates that compounds with a dihydropyridine structure may exhibit antitumor effects. The mechanism is often linked to the ability of these compounds to target hypoxic tumor cells selectively. Nitro groups in such structures can enhance their cytotoxicity against cancer cells by inducing apoptosis through oxidative stress pathways .

3. Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by interacting with cellular signaling proteins, thereby reducing inflammation markers such as NF-kB. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have illuminated the biological activities of similar nitro-containing compounds:

  • Study 1 : A study published in 2022 demonstrated that nitro derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria through the formation of toxic radicals upon reduction .
  • Study 2 : Another research highlighted the potential of nitro-containing dihydropyridines in cancer therapy, showing enhanced cytotoxic effects in vitro against various cancer cell lines, suggesting a promising avenue for drug development .
  • Study 3 : A comprehensive review categorized various nitro compounds based on their biological activities, emphasizing their role in developing new therapeutic agents for infectious diseases and cancer treatments .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialFormation of reactive intermediates leading to DNA damage
AntitumorTargeting hypoxic cells inducing apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound 6d
Molecular Formula C₂₀H₁₆N₄O₆ C₂₀H₁₄N₄O₇
Melting Point Not reported 220–225°C (decomposes during dimerization)
Solubility (Water) Poor Moderate (due to hydroxyl)

Key Research Findings

Thermal Reactivity : Compound 6d dimerizes under heat, forming cyclized products (). This property is absent in the target compound, highlighting its superior stability for storage or high-temperature applications.

Hydrogen Bonding : The hydroxyl group in 6d may improve solubility but also introduces a site for metabolic glucuronidation, reducing its half-life relative to the target molecule.

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